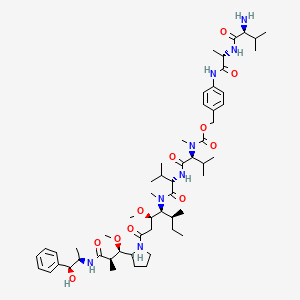
Val-Ala-PAB-MMAE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Val-Ala-PAB-MMAE is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a linker (Val-Ala-PAB) and a cytotoxic payload, monomethyl auristatin E (MMAE). This compound is designed to deliver the cytotoxic agent specifically to cancer cells, minimizing the side effects on healthy cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Val-Ala-PAB-MMAE involves the conjugation of the Val-Ala dipeptide to the p-aminobenzyloxycarbonyl (PABC) linker, followed by attachment of the MMAE payload. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the peptide bond and the subsequent attachment of the cytotoxic agent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions: Val-Ala-PAB-MMAE undergoes several types of reactions, including enzymatic cleavage and hydrolysis. The compound is designed to be stable in extracellular fluid but is cleaved by cathepsin enzymes once inside the tumor cell .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents, peptide coupling agents, and enzymes such as cathepsin B. The conditions typically involve mild temperatures and neutral pH to maintain the stability of the compound .
Major Products Formed: The major product formed from the enzymatic cleavage of this compound is the active cytotoxic agent, monomethyl auristatin E (MMAE), which inhibits cell division by blocking the polymerization of tubulin .
Applications De Recherche Scientifique
Val-Ala-PAB-MMAE is primarily used in the development of antibody-drug conjugates (ADCs) for cancer therapy. These conjugates target specific antigens on the surface of cancer cells, delivering the cytotoxic agent directly to the tumor. This targeted approach reduces the side effects associated with traditional chemotherapy .
In addition to its use in cancer therapy, this compound is also used in research to study the mechanisms of drug delivery and the development of new linker technologies for ADCs .
Mécanisme D'action
The mechanism of action of Val-Ala-PAB-MMAE involves the selective binding of the antibody portion of the ADC to a specific antigen on the surface of the cancer cell. Once bound, the ADC is internalized, and the linker is cleaved by cathepsin enzymes in the lysosome. This releases the active cytotoxic agent, MMAE, which inhibits cell division by blocking the polymerization of tubulin .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Val-Ala-PAB-MMAE include other ADC linkers such as Gly-Pro-Leu-Gly-PABC-MMAE and Val-Cit-PABC-MMAE. These compounds also use enzymatically cleavable linkers to release the cytotoxic payload inside the tumor cell .
Uniqueness: this compound is unique in its use of the Val-Ala dipeptide linker, which provides stability in extracellular fluid and efficient cleavage by cathepsin enzymes in the lysosome. This ensures targeted delivery of the cytotoxic agent with minimal off-target effects .
Propriétés
Formule moléculaire |
C55H88N8O11 |
|---|---|
Poids moléculaire |
1037.3 g/mol |
Nom IUPAC |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C55H88N8O11/c1-16-34(8)47(42(72-14)29-43(64)63-28-20-23-41(63)49(73-15)35(9)50(66)57-36(10)48(65)39-21-18-17-19-22-39)61(12)54(70)45(32(4)5)60-53(69)46(33(6)7)62(13)55(71)74-30-38-24-26-40(27-25-38)59-51(67)37(11)58-52(68)44(56)31(2)3/h17-19,21-22,24-27,31-37,41-42,44-49,65H,16,20,23,28-30,56H2,1-15H3,(H,57,66)(H,58,68)(H,59,67)(H,60,69)/t34-,35+,36+,37-,41-,42+,44-,45-,46-,47-,48+,49+/m0/s1 |
Clé InChI |
MTXKKTCVANNYBH-AXWSPWQFSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N |
SMILES canonique |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(C)NC(=O)C(C(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


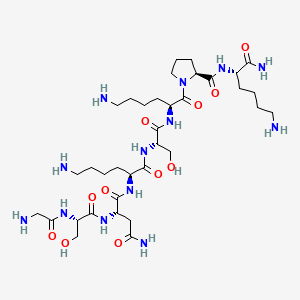
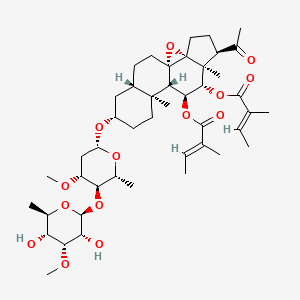
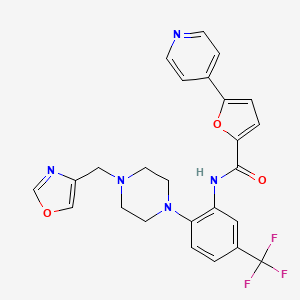
![2-[2-[6-(2-Methylpropoxy)pyridin-3-yl]-1,3-thiazol-4-yl]benzoic acid](/img/structure/B12376519.png)
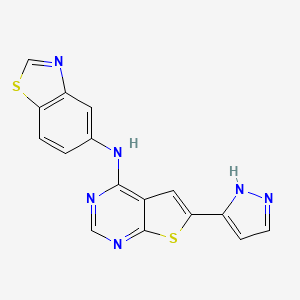


![methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate](/img/structure/B12376532.png)
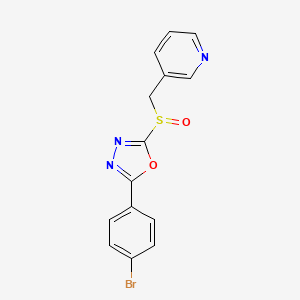
![[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-2-methylbutanoate](/img/structure/B12376542.png)
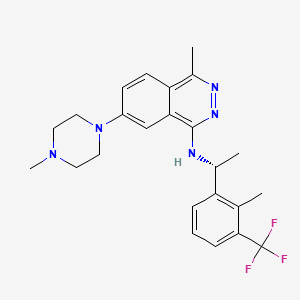
![(10S,23S)-23-amino-10-ethyl-18-fluoro-10,21-dihydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione](/img/structure/B12376564.png)
![4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide](/img/structure/B12376572.png)
![benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B12376576.png)
